p-Nitrophenyl p-benzyloxycarbanilate
Description
p-Nitrophenyl p-benzyloxycarbanilate is a synthetic organic compound characterized by a p-nitrophenyl group linked to a benzyloxycarbanilate moiety. This structure renders it a versatile substrate in enzymatic and chemical reactions, particularly in glycoside synthesis and chromogenic assays. The p-nitrophenyl group acts as a leaving group, facilitating hydrolysis or substitution reactions that are easily monitored via spectrophotometric methods due to the release of yellow-colored p-nitrophenol (detectable at ~405 nm) . Its synthesis often involves nucleophilic substitution or condensation reactions, with yields comparable to other aryl glycosides under optimized conditions .
Properties
CAS No. |
6186-11-4 |
|---|---|
Molecular Formula |
C20H16N2O5 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(4-nitrophenyl) N-(4-phenylmethoxyphenyl)carbamate |
InChI |
InChI=1S/C20H16N2O5/c23-20(27-19-12-8-17(9-13-19)22(24)25)21-16-6-10-18(11-7-16)26-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,21,23) |
InChI Key |
QBWSFSCKAULDFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrophenyl p-benzyloxycarbanilate typically involves the reaction of p-nitrophenol with p-benzyloxycarbonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
p-Nitrophenol+p-Benzyloxycarbonyl chloride→p-Nitrophenyl p-benzyloxycarbanilate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
p-Nitrophenyl p-benzyloxycarbanilate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield p-nitrophenol and p-benzyloxycarbanilic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under mild heating.
Major Products
- p-Nitrophenol and p-benzyloxycarbanilic acid. p-Aminophenyl p-benzyloxycarbanilate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
p-Nitrophenyl p-benzyloxycarbanilate has several applications in scientific research:
Chemistry: Used as a substrate in enzyme assays to study esterases and lipases.
Biology: Employed in the development of biosensors for detecting enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo controlled hydrolysis.
Industry: Utilized in the synthesis of other organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of p-Nitrophenyl p-benzyloxycarbanilate involves its interaction with specific enzymes such as esterases and lipases. These enzymes catalyze the hydrolysis of the ester bond, leading to the release of p-nitrophenol and p-benzyloxycarbanilic acid. The molecular targets include the active sites of these enzymes, where the compound binds and undergoes enzymatic cleavage.
Comparison with Similar Compounds
Research Findings and Data
Table 1: Comparative Properties of p-Nitrophenyl Derivatives
Key Observations :
- This compound is less sensitive than phosphate or glycoside analogs but offers specificity for carbamate-cleaving enzymes.
- Phenyl glycosides, while kinetically inferior, are synthetically accessible and avoid premature hydrolysis .
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